![molecular formula C20H20N4O4S B10993536 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10993536.png)
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
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Overview
Description
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic compound with a unique structure that combines a pyridazinone ring, a dimethoxyphenyl group, and a cyclopentathiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-ethoxypropyl)acetamide
- 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1H-indol-5-yl)acetamide
Uniqueness
What sets 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide apart is its unique combination of structural features, which confer specific chemical and biological properties.
Biological Activity
The compound 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is C23H25N3O6 with a molecular weight of 439.47 g/mol. The structure features a pyridazinone moiety and a thiazole derivative, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C23H25N3O6 |
Molecular Weight | 439.47 g/mol |
LogP | 1.7863 |
Polar Surface Area | 83.541 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical cellular processes.
- Receptor Modulation : The compound could interact with cellular receptors, altering signaling pathways.
- Gene Expression Regulation : It may influence the expression of genes associated with disease progression.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study demonstrated that derivatives of this compound led to hyperacetylation of histones and α-tubulin, indicating robust engagement with cellular targets related to cancer treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In particular, it has shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Selectivity indices were calculated to assess its cytotoxicity against human lung fibroblasts compared to its antiparasitic effects .
Case Studies
-
Study on Anticancer Activity :
Compound ID GI50 (µM) Cell Line 1a 8.03 MDA-MB-468 1b 7.95 MDA-MB-468 1c 6.57 MDA-MB-468 -
Study on Antimicrobial Activity :
- The compound was tested against P. falciparum strains (3D7 and Dd2). The IC50 values were determined alongside cytotoxicity assessments against human cells.
- Table 2 illustrates the selectivity indices for the tested compounds.
Compound ID IC50 Pf3D7 (µM) IC50 MRC-5 (µM) Selectivity Index (SIMRC-5/Pf3D7) 9a 0.034 ± 0.012 6.17 ± 0.88 181 9b 0.055 ± 0.007 2.32 ± 0.19 42
Properties
Molecular Formula |
C20H20N4O4S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C20H20N4O4S/c1-27-15-8-6-12(10-16(15)28-2)13-7-9-19(26)24(23-13)11-18(25)22-20-21-14-4-3-5-17(14)29-20/h6-10H,3-5,11H2,1-2H3,(H,21,22,25) |
InChI Key |
BTPUSDNEYGXFAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
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